molecular formula C6H7N3O B1662401 6-Aminonicotinamide CAS No. 329-89-5

6-Aminonicotinamide

Cat. No.: B1662401
CAS No.: 329-89-5
M. Wt: 137.14 g/mol
InChI Key: ZLWYEPMDOUQDBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminonicotinamide can be synthesized through the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the condensation process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Aminonicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxidized products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

6-Aminonicotinamide has been extensively studied for its scientific research applications, including:

Properties

IUPAC Name

6-aminopyridine-3-carboxamide
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InChI

InChI=1S/C6H7N3O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10)
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InChI Key

ZLWYEPMDOUQDBW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=NC=C1C(=O)N)N
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Molecular Formula

C6H7N3O
Record name 6-AMINONICOTINAMIDE
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DSSTOX Substance ID

DTXSID5051446
Record name 6-aminopyridine-3-carboxamide
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Molecular Weight

137.14 g/mol
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Physical Description

6-aminonicotinamide is a white crystalline solid. (NTP, 1992)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

329-89-5
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Melting Point

473 to 478 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of 50.7 g (1.3 moles) of sodamide preformed in situ as in Example 1, 400 cc of xylene containing 0.1 cc of oleic acid and 73.3 g (0.6 mole) of nicotinamide was placed in an autoclave such as the one described in Example 2. The autoclave was closed and purged of air with ammonia. It was pressurized to 60 psig with ammonia and 200 psig with nitrogen. The pressure relief valve was set at 360 psiq. The autoclave was heated to 122°-145° C. and maintained within this temperature range for 3 hours during which time hydrogen was evolved. The reaction mixture was cooled to room temperature and carefully hydrolyzed with 150 cc of water. Maximum temperature during hydrolysis was 18° C. The hydrolyzed mixture was filtered. The filter cake was washed with water and dried to give 14.3 g of 6-aminonicotinamide, m. p. 240°-247° C. The aqueous phase of the filtrate was separated and adjusted to pH 6.0 with concentrated hydrochloric acid. A precipitate formed which was filtered, washed with water and dried to give 5.4 g of 6-aminonicotinic acid, m.p. 314° C. with decomposition. The yield of 6-aminonicotinamide was 17.4% and the yield of 6-aminonicotinic acid was 6.5%. Both structures were confirmed by IR and NMR spectra. This result significantly differed from prior art references which report the classic Chichibabin amination product of nicotinamide to be exclusively 2-aminonicotinamide. Caldwell, Tyson and Lauer, J. Am. Chem. Soc., 66, 1479 (1944). Uses for the 6-aminonicotinic acid product of applicants' reaction were the same as stated in Example 4, whereas the recovered 6-aminonicotinamide was found effective as a rodenticide as reported in Johnson, Can. Patent 1,089,763, and for its inhibitory effect against Lactobacillus arabinosus as reported in Kitamura, et al., Yakuqaku Zasshi, 95, 547 (1975).
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.3 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred mixture of commercially available 2-amino-5-cyano-pyridine [CAS-No. 4214-73-7] (5.0 g, 42 mmol), hydroxylamine hydrochloride (17.5 g, 0.25 mol) and sodium carbonate (31.1 g, 0.29 mol) in water (95 ml) and ethanol (21 ml) was heated under reflux conditions for 6 h. The reaction mixture was poured into water (150 ml) and extracted with ethyl acetate (4×100 ml). The combined organic layers were washed with brine (150 ml), dried (MgSO4) and evaporated. The crude product was purified by column chromatography on silica gel (ethyl acetate/MeOH/NH4OH 4:1:0.5) and crystallization (ethyl acetate/MeOH/hexane) to yield 6-amino-nicotinamide (1.39 g) and the title compound (1.42 g, 22%) as an off-white solid. MS (EI) 152.1 [(M)+]; mp 300° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 6-aminopyridine-3-carboxylic acid (8.36 g), N-hydroxybenzotriazole (10.2 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (12.8 g) and 4-dimethylaminopyridine (8.12 g) in N,N-dimethylformamide (300 ml) was stirred at 0° C. for 15 minutes. (2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine (7.7 g) was added to the mixture. The solution was stirred at 0° C. for 2 hours and then at room temperature overnight. The mixture was evaporated in vacuo and the residue was diluted with water. The resulting precipitate was filtered and washed with water to give N-[(2E,4E)- and (2Z-4E)-4-methyl-2,4-heptadien-1-yl]-6-amino-3-pyridinecarboxamide (13.5 g).
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
(2E,4E)- and (2Z,4E)-4-methyl-2,4-heptadien-1-ylamine
Quantity
7.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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